Technical Deep Dive: Aminooxy-PEG3-bromide hydrobromide
Technical Deep Dive: Aminooxy-PEG3-bromide hydrobromide
The following technical guide provides an in-depth analysis of Aminooxy-PEG3-bromide hydrobromide , structured for researchers and drug development professionals.
CAS: 1895922-73-2 (Analogue Reference) | Class: Heterobifunctional PEG Linker[1]
Executive Summary
Aminooxy-PEG3-bromide hydrobromide is a high-precision heterobifunctional crosslinker designed for the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-functionalized biomaterials. Its architecture features two distinct chemically reactive termini separated by a hydrophilic polyethylene glycol (PEG) spacer.
The Aminooxy (–O–NH₂) terminus exhibits exceptional chemoselectivity for carbonyls (aldehydes/ketones), forming hydrolytically stable oxime linkages.[2][3] The Bromide (–Br) terminus serves as an electrophilic alkylating agent, susceptible to nucleophilic substitution (Sₙ2) by thiols, phenols, or amines. This dual-reactivity profile allows for the modular assembly of complex conjugate systems without the need for orthogonal deprotection steps often required by Boc- or Fmoc-protected linkers.
Chemical Architecture & Physicochemical Properties[4]
The molecule is built upon a PEG3 (triethylene glycol) scaffold, which imparts water solubility and reduces the aggregation of hydrophobic payloads.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | Aminooxy-PEG3-bromide hydrobromide |
| CAS Reference | 1895922-73-2 (Often cited for HCl salt analogue) |
| Molecular Formula | C₈H₁₉Br₂NO₄ (Hydrobromide salt) |
| Reactive Group A | Aminooxy (–O–NH₂[1][4][5][6][7][8][9][10]·HBr) |
| Reactive Group B | Primary Alkyl Bromide (–CH₂–Br) |
| Spacer | PEG3 (Triethylene glycol) |
| Solubility | DMSO, DMF, Water (pH dependent), Methanol |
| Storage | -20°C, Hygroscopic, Light Sensitive |
Mechanistic Profiling
The Aminooxy Terminus: Oxime Ligation
The aminooxy group is a "super-nucleophile" due to the alpha-effect, where the adjacent oxygen atom's lone pair increases the nucleophilicity of the nitrogen.
-
Reaction: Condensation with aldehydes or ketones.[11][12][13]
-
Product: Oxime ether (R–O–N=C<).
-
Stability: Unlike hydrazones (which are susceptible to hydrolysis), oxime bonds are thermodynamically stable and kinetically inert under physiological conditions [1].
-
Catalysis: The reaction rate is significantly enhanced by aniline or m-phenylenediamine (mPDA) via nucleophilic catalysis, forming a highly reactive Schiff base intermediate [2].
The Bromide Terminus: Nucleophilic Substitution
The primary alkyl bromide acts as a leaving group in Sₙ2 reactions.
-
Reactivity Order: Thiolates (RS⁻) > Phenolates (ArO⁻) > Amines (RNH₂).
-
Selectivity: In the presence of weak bases (e.g., K₂CO₃), the bromide can be selectively displaced by phenols or thiols while the aminooxy group (protonated as HBr salt) remains protected or less reactive, provided pH is controlled.
Strategic Applications in Drug Discovery
PROTAC Linker Design
This linker is ideal for "Library-First" PROTAC synthesis.
-
Step 1 (Alkylation): The bromide end is reacted with an E3 ligase ligand (e.g., a Thalidomide derivative with a phenolic hydroxyl) or a Target Protein ligand.
-
Step 2 (Ligation): The resulting intermediate, now bearing a free aminooxy tail, is reacted with a library of aldehyde-tagged ligands to rapidly screen for optimal linker length and degradation efficiency.
Surface Functionalization
The bromide end can be used to anchor the linker to thiol-coated surfaces (e.g., gold nanoparticles) or cysteine-rich proteins, exposing the aminooxy group for subsequent "click-like" capture of glycosylated proteins (via periodate oxidation of sialic acids).
Experimental Framework
Protocol A: Selective Alkylation of Phenolic Ligands (Bromide Displacement)
Use this protocol to attach the linker to a drug scaffold containing a phenol group.
Reagents:
-
Ligand (Phenol-containing)
-
Aminooxy-PEG3-bromide hydrobromide[10]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step:
-
Activation: Dissolve the phenolic ligand (1.0 eq) in anhydrous DMF (0.1 M). Add K₂CO₃ (1.5 eq) and stir at Room Temperature (RT) for 15 minutes to generate the phenolate anion.
-
Addition: Add Aminooxy-PEG3-bromide hydrobromide (1.2 eq) dissolved in minimal DMF.
-
Note: The aminooxy group is supplied as a salt (HBr).[7] The base (K₂CO₃) will eventually deprotonate it, but the phenolate is a stronger nucleophile than the neutral aminooxy nitrogen towards the alkyl bromide, favoring O-alkylation over N-alkylation.
-
-
Reaction: Stir at 40–60°C for 2–4 hours. Monitor by LC-MS for the consumption of the phenol.
-
Quench & Purification: Dilute with water/brine and extract with Ethyl Acetate. If the product is water-soluble, purify directly via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
Protocol B: Oxime Ligation (Aminooxy Conjugation)
Use this protocol to conjugate the linker-ligand intermediate to an aldehyde-tagged biomolecule.
Reagents:
-
Target Molecule (Aldehyde/Ketone containing)[2][11][13][14][15]
-
Catalyst: Aniline (100 mM stock in DMSO)
-
Buffer: 0.1 M Acetate Buffer (pH 4.5) or PBS (pH 6.5)
Step-by-Step:
-
Preparation: Dissolve the Target Molecule in Buffer (pH 4.5 is optimal for uncatalyzed; pH 6.5 requires catalyst).
-
Mixing: Add the Aminooxy-functionalized Ligand (1.5–5.0 eq depending on steric hindrance).
-
Catalysis (Optional but Recommended): Add Aniline to a final concentration of 10–100 mM.
-
Incubation: Agitate at RT for 2–16 hours.
-
Validation: Monitor the formation of the oxime bond (shift in HPLC retention time, mass increase of +Ligand -H₂O).
Visualization & Logic Flows
Diagram 1: Dual-Mechanistic Reactivity Map
This diagram illustrates the divergent reactivity pathways of the Aminooxy and Bromide termini.
Caption: Divergent reaction pathways: The Aminooxy terminus undergoes condensation (left), while the Bromide terminus undergoes nucleophilic substitution (right).
Diagram 2: PROTAC Synthesis Workflow
A logical flow for assembling a PROTAC using this linker.
Caption: Step-wise assembly of a PROTAC molecule utilizing the orthogonality of bromide displacement and oxime ligation.
Quality Control & Handling
Storage and Stability[4][5][10][11][17]
-
Hygroscopicity: The hydrobromide salt is hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator at -20°C.
-
Light Sensitivity: Alkyl bromides can degrade under UV/visible light. Use amber vials.
-
Shelf Life: 12 months if stored correctly. Hydrolysis of the bromide can occur if exposed to moisture at room temperature.
Analytical Verification
-
1H NMR (DMSO-d6): Look for the characteristic PEG backbone signals (3.5–3.6 ppm), the triplet for –CH₂–Br (~3.7 ppm), and the triplet for –CH₂–O–NH₂ (~4.1 ppm).
-
Mass Spectrometry: In ESI+, expect the [M+H]⁺ peak. Note the characteristic isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) appearing as a 1:1 doublet separated by 2 mass units.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.
-
BroadPharm. (n.d.). Aminooxy-PEG3-bromide HCl salt Product Page. BroadPharm Catalog.
-
MedChemExpress. (n.d.). Aminooxy-PEG3-bromide hydrochloride.[1][7][9][10][16] MedChemExpress.
-
Lumen Learning. (n.d.). Common nucleophilic substitution reactions. Organic Chemistry 1.
Sources
- 1. Aminooxy PEG-产品中心-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 2. biotium.com [biotium.com]
- 3. scispace.com [scispace.com]
- 4. t-Boc-Aminooxy-PEG3-bromide, 918132-15-7 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. One moment, please... [glycomindsynth.com]
- 8. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminooxy-PEG3-bromide, 1895922-73-2 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. medchemexpress.com [medchemexpress.com]
